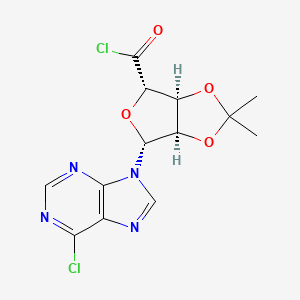![molecular formula C8H9NO5 B595696 (4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid CAS No. 144373-59-1](/img/structure/B595696.png)
(4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-3,6-dioxo-5-oxa-2-azaspiro[35]nonane-8-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization reactions to form the spirocyclic core. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .
Chemical Reactions Analysis
Types of Reactions
(4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
(4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access. The pathways involved can include modulation of enzyme activity, alteration of metabolic processes, and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: This compound shares a similar spirocyclic structure but differs in its functional groups and reactivity.
Thiazolidine-4-carboxylic acid derivatives: These compounds have a different core structure but exhibit similar biological activities and applications.
Uniqueness
(4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to other spirocyclic compounds. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(4R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c10-5-1-4(6(11)12)2-8(14-5)3-9-7(8)13/h4H,1-3H2,(H,9,13)(H,11,12)/t4?,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCVGLMFDAMROFT-YJEMDFIKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2(CNC2=O)OC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C[C@]2(CNC2=O)OC1=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
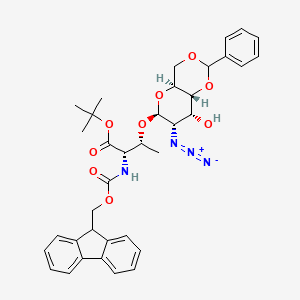

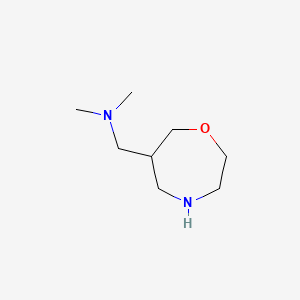


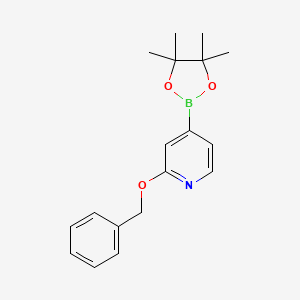
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)
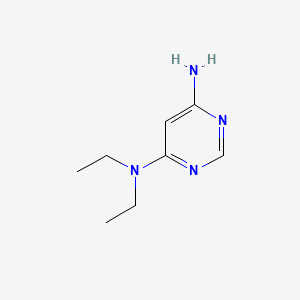
![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)
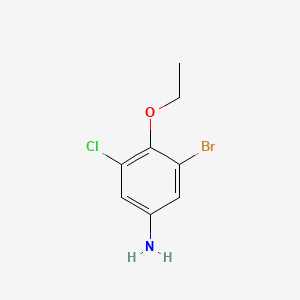
![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)
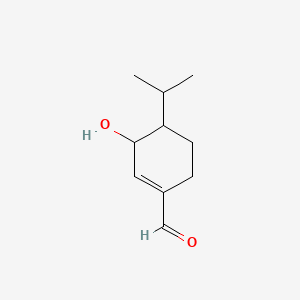
![7-(Methylthio)-1-(prop-2-ynyl)-1H-pyrimido[4,5-D][1,3]oxazine-2,4-dione](/img/structure/B595634.png)
